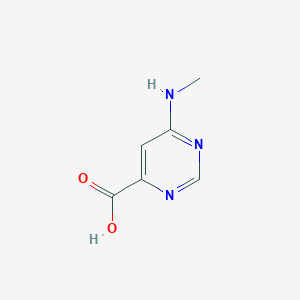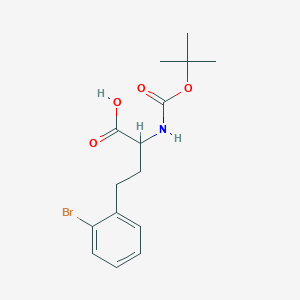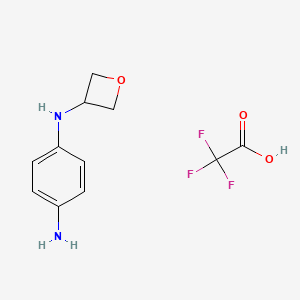
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound consists of an oxetane ring attached to a benzene ring with two amine groups at the 1 and 4 positions, and it is often associated with trifluoroacetic acid in its salt form. The presence of the oxetane ring imparts significant reactivity and stability, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a halohydrin or an epoxide.
Attachment to Benzene Ring: The oxetane ring is then attached to a benzene ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent.
Introduction of Amine Groups: The amine groups are introduced through a nitration-reduction sequence or via direct amination using reagents like ammonia or primary amines.
Association with Trifluoroacetic Acid: The final step involves the formation of the trifluoroacetic acid salt by reacting the amine compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the amine groups or the oxetane ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzene or oxetane derivatives.
科学的研究の応用
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.
作用機序
The mechanism by which N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring and amine groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
N1-(oxetan-3-yl)benzene-1,3-diamine: Similar structure but with amine groups at the 1 and 3 positions.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine rings instead of oxetane.
Uniqueness
N1-(oxetan-3-yl)benzene-1,4-diamine, trifluoroacetic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack the oxetane ring or have different functional groups.
特性
分子式 |
C11H13F3N2O3 |
|---|---|
分子量 |
278.23 g/mol |
IUPAC名 |
4-N-(oxetan-3-yl)benzene-1,4-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HF3O2/c10-7-1-3-8(4-2-7)11-9-5-12-6-9;3-2(4,5)1(6)7/h1-4,9,11H,5-6,10H2;(H,6,7) |
InChIキー |
JTHMZYLYLZTWKM-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)NC2=CC=C(C=C2)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



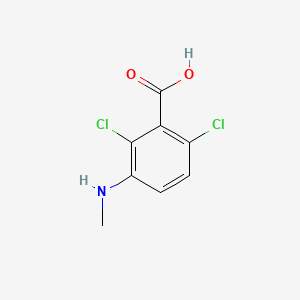
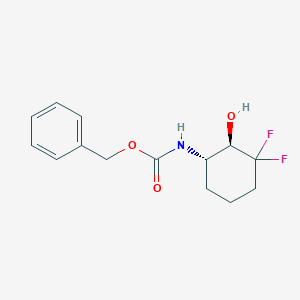
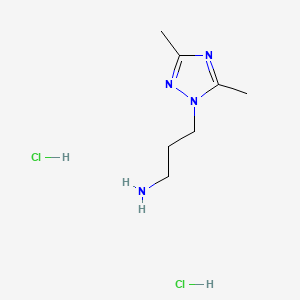
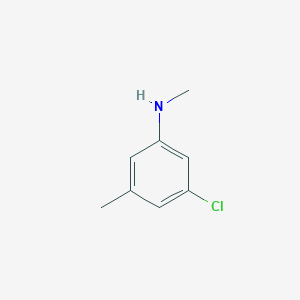
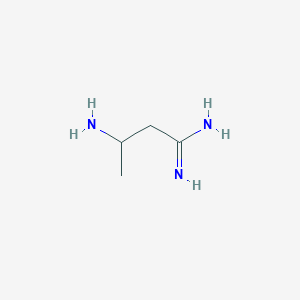


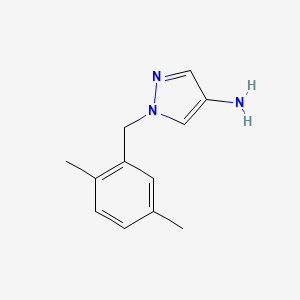
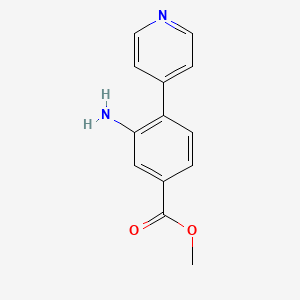
![2,2,2-trichloro-1-{2H,4H,5H,6H-cyclopenta[c]pyrrol-1-yl}ethan-1-one](/img/structure/B13492659.png)
